molecular formula C5H7NO2S B1367403 1-Methanesulfonylpyrrole CAS No. 51832-28-1

1-Methanesulfonylpyrrole

Cat. No. B1367403
CAS RN: 51832-28-1
M. Wt: 145.18 g/mol
InChI Key: ZNRLSDRSVBEBMA-UHFFFAOYSA-N
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Description

1-Methanesulfonylpyrrole is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 g/mol . The IUPAC name for this compound is 1-methylsulfonylpyrrole . It is used in laboratory chemicals for scientific research and development .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonylpyrrole is 1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 . The Canonical SMILES structure is CS(=O)(=O)N1C=CC=C1 .


Physical And Chemical Properties Analysis

1-Methanesulfonylpyrrole has a molecular weight of 145.18 g/mol . It has a computed topological polar surface area of 47.4 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 145.01974964 g/mol .

Relevant Papers

One relevant paper titled “Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light” discusses sulfonamides and introduces easy-to-access sulfonyl pyrroles as synthetic linchpins for sulfonamide functionalization .

Scientific Research Applications

Microbial Metabolism

Methanesulfonic acid, related to 1-Methanesulfonylpyrrole, plays a role in microbial metabolism. It is used by various aerobic bacteria as a sulfur source for growth and supports the growth of specialized methylotrophs, which can use it as a carbon and energy substrate. The oxidation of methanesulfonate, which is a part of this process, starts with methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Material Science Applications

Methanesulfonic acid is utilized as an etchant for BP-1 barium phosphate glass detectors, offering an environmentally friendly alternative to traditional etchants like hydrofluoric acid. This application has implications for relativistic heavy-ion studies (He & Solarz, 1994).

Biochemistry and Enzyme Studies

In the field of biochemistry, methanesulfonyl fluoride, a derivative, acts as an oxydiaphoric inhibitor of acetylcholinesterase. It interacts with the enzyme to produce a methanesulfonyl enzyme derivative, which has implications for understanding enzyme activities and interactions (Kitz & Wilson, 1963).

Liquid Crystal Research

The study of alkylammonium methanesulfonates, including 1-Methanesulfonylpyrrole, reveals their properties in forming smectic A phase in liquid crystals. This research contributes to the understanding of liquid crystal behaviors and properties (Matsunaga & Nishida, 1988).

Catalysis and Organic Synthesis

1-Methanesulfonylpyrrole and its derivatives serve as catalysts or intermediates in various organic synthesis processes. For example, Nicotinium methane sulfonate, a bio-renewable ionic liquid derived from it, shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

Direct Conversion of Methane

Methanesulfonic acid, closely related to 1-Methanesulfonylpyrrole, has been made directly from methane, highlighting a method for converting methane to valuable products on a smaller scale. This process is vital for using so-called stranded natural gas efficiently (Schüth, 2019).

Oxidation Reactions and Electrorheology

1-Methanesulfonylpyrrole derivatives are involved in the redox interaction between pyrrole and p-benzoquinone, leading to the creation of organic semiconducting materials. These findings have applications in electrorheology (Stejskal et al., 2018).

Photophysics

The methanesulfinyl group, a derivative, affects the photophysics of aromatic chromophores. This research provides insights into the nonradiative pathways for deactivation of singlets, which could be essential in the development of photonic materials (Lee & Jenks, 2001).

properties

IUPAC Name

1-methylsulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRLSDRSVBEBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30523818
Record name 1-(Methanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonylpyrrole

CAS RN

51832-28-1
Record name 1-(Methanesulfonyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30523818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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